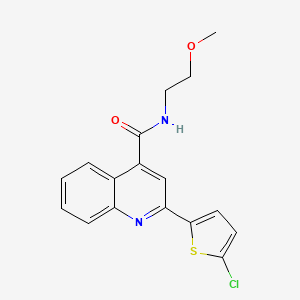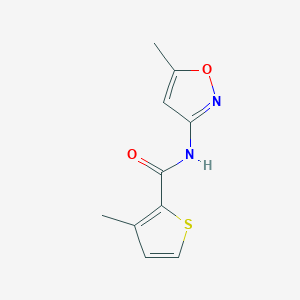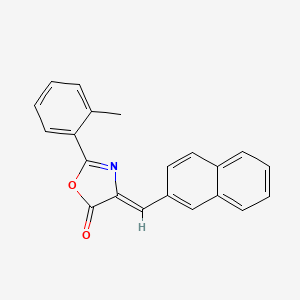
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(4-propoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(4-propoxyphenyl)prop-2-en-1-one is a complex organic molecule characterized by the presence of benzoxazole, nitrophenyl, and propoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(4-propoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Aldol Condensation: The key step involves an aldol condensation between the benzoxazole derivative and an appropriate aldehyde or ketone. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Etherification: The propoxy group can be introduced via etherification, where the phenol derivative reacts with an appropriate alkyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring or the propoxyphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole or nitrophenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Oxidized derivatives of the benzoxazole or propoxyphenyl groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(4-propoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the benzoxazole and nitrophenyl groups suggests possible activity as an antimicrobial, anticancer, or anti-inflammatory agent. Studies may focus on its interaction with biological targets such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of advanced materials, including polymers and dyes. Its structural features may impart desirable properties such as fluorescence or stability, making it useful in various applications.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(4-propoxyphenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could participate in redox reactions, while the benzoxazole ring might engage in hydrogen bonding or π-π interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one: Lacks the nitro and propoxy groups, potentially altering its reactivity and applications.
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar but with different substitution patterns on the phenyl ring.
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one: Lacks the propoxy group, which may affect its solubility and interaction with other molecules.
Uniqueness
The unique combination of benzoxazole, nitrophenyl, and propoxyphenyl groups in (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(4-propoxyphenyl)prop-2-en-1-one imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications where these features are advantageous, such as in the design of new pharmaceuticals or advanced materials.
Properties
Molecular Formula |
C25H20N2O5 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(4-propoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H20N2O5/c1-2-14-31-20-12-10-18(11-13-20)24(28)21(16-17-6-5-7-19(15-17)27(29)30)25-26-22-8-3-4-9-23(22)32-25/h3-13,15-16H,2,14H2,1H3/b21-16+ |
InChI Key |
PDQSCKRBPKFUEK-LTGZKZEYSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(2,4-Dimethoxyphenyl)-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11122920.png)
![2-[4-(3,4-Dimethylphenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol](/img/structure/B11122924.png)



![N-(3,4-dimethylphenyl)-2-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11122977.png)
![7-Bromo-1-(4-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122980.png)
![5-(azepan-1-yl)-2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11122987.png)

![N,N-dimethyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11122993.png)
![2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122994.png)
![4-{(Z)-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-1H-pyrazol-5-one](/img/structure/B11123000.png)
![1-ethyl-4'-hydroxy-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B11123015.png)
